WM-8014

Description

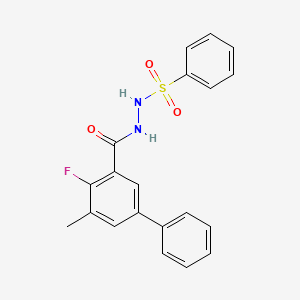

Structure

3D Structure

Properties

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZKBMVRPULAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of WM-8014: A Potent KAT6A/B Inhibitor Driving Cellular Senescence

For Immediate Release

WM-8014 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B, key epigenetic regulators implicated in oncogenesis.[1][2][3][4] This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and the experimental evidence that underpins our understanding.

Molecular Mechanism of Action: Competitive Inhibition of Acetyl-CoA Binding

At its core, this compound functions as a reversible, competitive inhibitor of acetyl coenzyme A (acetyl-CoA) in the substrate-binding domain of KAT6A and KAT6B.[1][2][5] Structural and biochemical studies have demonstrated that this compound occupies the acetyl-CoA binding pocket of the MYST domain, a conserved region within this family of histone acetyltransferases.[1][6] This direct competition prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates, thereby inhibiting the primary enzymatic activity of KAT6A and KAT6B.[2][5]

The inhibition of KAT6A/B by this compound leads to a reduction in histone acetylation at specific lysine residues. Notably, treatment with this compound results in decreased acetylation of histone H3 at lysine 9 (H3K9ac) at the transcription start sites of KAT6A target genes.[6][7] Interestingly, at higher concentrations, this compound also leads to a global reduction in H3K14 acetylation, a mark primarily catalyzed by KAT7, indicating some off-target effects at elevated doses.[6][7]

Cellular Consequences: Induction of Cell Cycle Arrest and Senescence

The primary cellular outcome of KAT6A/B inhibition by this compound is the induction of a durable cell cycle arrest, leading to cellular senescence.[1][2][8] This process is characterized by an irreversible exit from the cell cycle and is not a consequence of DNA damage, as evidenced by the lack of changes in γH2A.X levels following treatment.[7]

The senescence induced by this compound is dependent on the INK4A/ARF (Cdkn2a) tumor suppressor locus.[1][2][7] RNA sequencing and RT-qPCR analyses of cells treated with this compound have revealed a significant upregulation of both p16INK4A and p19ARF, key regulators of the cell cycle.[1][7] Concurrently, there is a marked downregulation of KAT6A target genes that are critical for cell cycle progression, including Cdc6, E2f2, Ezh2, and Melk.[1][6] The decreased expression of Cdc6, a crucial regulator of DNA replication, is a direct consequence of reduced H3K9ac at its promoter.[1][6]

In preclinical models, this compound has been shown to potentiate oncogene-induced senescence.[2][8] For instance, in a zebrafish model of KRAS-driven hepatocellular carcinoma, treatment with this compound led to a significant, concentration-dependent reduction in liver volume and a decrease in the number of hepatocytes in the S phase of the cell cycle.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound against various lysine acetyltransferases.

| Target | Parameter | Value (nM) |

| KAT6A | IC50 | 8 [3][8] |

| KD | 5 [3] | |

| KAT6B | IC50 | 28 [1][3] |

| KAT5 | IC50 | 224 [1][3] |

| KAT7 | IC50 | 342 [1][3] |

| KAT8 | Inhibition | None [3] |

| KAT2A | Inhibition | None [3][4] |

| KAT2B | Inhibition | None [3][4] |

| KAT3A | Inhibition | None [3][4] |

| KAT3B | Inhibition | None [3][4] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

The inhibitory activity of this compound on KAT6A and other histone acetyltransferases was determined using a biochemical assay. Briefly, recombinant KAT enzyme is incubated with a histone H3 substrate peptide and acetyl-CoA. The reaction progress, measured by the incorporation of the acetyl group, is monitored, often using methods like scintillation counting with radiolabeled acetyl-CoA or antibody-based detection of acetylated histones. To determine the IC50 value, the assay is performed with a range of this compound concentrations, and the resulting data is fitted to a dose-response curve.

Cell Proliferation and Senescence Assays

The effect of this compound on cell growth and senescence was assessed in various cell lines, including mouse embryonic fibroblasts (MEFs). Cells were seeded at a low density and treated with this compound, a vehicle control (DMSO), or an inactive analog. Cell proliferation was monitored over several days by direct cell counting or using viability assays such as those based on resazurin reduction. For senescence analysis, cells were fixed and stained for senescence-associated β-galactosidase activity at a specific pH (e.g., pH 6.0). The percentage of stained cells was then quantified.

RNA Sequencing and Quantitative RT-PCR

To elucidate the transcriptional changes induced by this compound, RNA sequencing (RNA-seq) was performed on treated and control cells. Total RNA was extracted, and libraries were prepared for sequencing. The resulting data was analyzed to identify differentially expressed genes. Key gene expression changes, such as the upregulation of Cdkn2a and downregulation of Cdc6, were validated using quantitative reverse transcription PCR (RT-qPCR).

Chromatin Immunoprecipitation (ChIP)

To confirm the on-target effect of this compound on histone acetylation at specific gene loci, chromatin immunoprecipitation (ChIP) was employed. Cells were treated with this compound or a control, and chromatin was cross-linked, sheared, and immunoprecipitated with antibodies specific for H3K9ac. The enriched DNA was then analyzed by qPCR using primers targeting the promoter regions of known KAT6A target genes like Cdc6.

Visualized Signaling Pathways and Workflows

Figure 1: Mechanism of action of this compound leading to tumor growth suppression.

Figure 2: A generalized workflow for characterizing the activity of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 4. WM 8014 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

- 5. research.monash.edu [research.monash.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. selleckchem.com [selleckchem.com]

WM-8014 as a KAT6A Inhibitor in Cancer Research: An In-depth Technical Guide

Introduction

WM-8014 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ) and KAT6B.[1][2][3][4] These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is implicated in the pathogenesis of various cancers.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cancer research, and visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetic therapeutics.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| KAT6A | Cell-free | 8 | 5 | [1][2] |

| KAT6B | Cell-free | 28 | - | [1][2][3][4] |

| KAT5 | Cell-free | 224 | - | [2] |

| KAT7 | Cell-free | 342 | - | [2] |

| KAT2A, KAT2B, KAT3A, KAT3B, KAT8 | Cell-free | No significant inhibition | - | [1][2][3][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | IC50 (µM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | Growth arrest | 2.4 | [6] |

| Eµ-Myc Lymphoma Cells (EMRK1184) | Proliferation | Growth inhibition | - | [1][3][4] |

Mechanism of Action and Signaling Pathways

This compound is a reversible and competitive inhibitor with respect to acetyl coenzyme A (acetyl-CoA). It binds to the acetyl-CoA binding pocket of the MYST domain of KAT6A and KAT6B, preventing the transfer of an acetyl group to histone substrates, primarily histone H3 at lysine 23 (H3K23ac). This inhibition of histone acetylation leads to changes in chromatin structure and gene expression.

KAT6A-Mediated Oncogenesis and Inhibition by this compound

In several cancers, elevated KAT6A activity contributes to tumorigenesis by suppressing cellular senescence and promoting pro-proliferative signaling pathways.

KAT6A Signaling in Glioblastoma

In glioblastoma (GBM), KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by promoting the transcription of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[4][5] This is achieved through the acetylation of H3K23, which recruits the TRIM24 protein to the PIK3CA promoter.

Experimental Protocols

In Vitro Assays

This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Incubate at room temperature for 2-4 hours in the dark, with occasional shaking, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay detects senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.

Materials:

-

Cells cultured in 6-well plates or on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

Microscope

Procedure:

-

Treat cells with this compound or a vehicle control for the desired duration.

-

Wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-Gal staining solution to the cells.

-

Incubate at 37°C (without CO2) overnight.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells in multiple fields of view.

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound or vehicle control

-

PBS

-

70% cold ethanol

-

PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Assays

This model is used to assess the effect of this compound on tumor growth in a live organism.

Materials:

-

Transgenic zebrafish line (e.g., with fluorescent vasculature)

-

Human hepatocellular carcinoma cell line (e.g., HepG2) labeled with a fluorescent dye (e.g., DiI)

-

This compound

-

Microinjection setup

-

Fluorescence microscope

Procedure:

-

Culture and label the hepatocellular carcinoma cells with a fluorescent dye.

-

At 2 days post-fertilization (dpf), microinject approximately 200 tumor cells into the yolk sac of zebrafish larvae.

-

At 1 day post-injection (dpi), transfer the larvae to a solution containing this compound or a vehicle control.

-

Incubate the larvae at 34°C for the desired treatment period (e.g., 2 days).

-

At 3 dpi, anesthetize the larvae and image the tumor mass using a fluorescence microscope.

-

Quantify the tumor size and/or metastatic dissemination.

Due to the poor bioavailability of this compound in mice, the more stable derivative WM-1119 is used for in vivo studies. This protocol outlines a typical efficacy study in a syngeneic mouse lymphoma model.

Materials:

-

C57BL/6 mice

-

Eµ-Myc lymphoma cell line (e.g., EMRK1184) expressing a reporter like luciferase

-

WM-1119

-

Vehicle (e.g., PEG400)

-

Bioluminescence imaging system

Procedure:

-

Inject EMRK1184 lymphoma cells intravenously into recipient C57BL/6 mice.

-

Monitor tumor engraftment and growth by bioluminescence imaging.

-

Once tumors are established (e.g., day 3 post-injection), randomize mice into treatment and control groups.

-

Administer WM-1119 (e.g., 50 mg/kg) or vehicle intraperitoneally, typically multiple times a day (e.g., three or four times daily) for a specified period (e.g., 11 days).

-

Monitor tumor burden throughout the experiment using bioluminescence imaging.

-

At the end of the study, euthanize the mice and harvest spleens to analyze tumor infiltration by flow cytometry (e.g., staining for CD19+IgM- cells).

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow

The development and characterization of a KAT6A inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a critical tool for elucidating the role of KAT6A and KAT6B in cancer biology. Its ability to induce senescence and inhibit pro-survival signaling pathways highlights the therapeutic potential of targeting these epigenetic regulators. While this compound itself has limitations for in vivo studies in mammals, its derivative WM-1119 has demonstrated preclinical efficacy, paving the way for the development of novel cancer therapies. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their cancer research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Xenograft Zebrafish Models for the Development of Novel Anti-Hepatocellular Carcinoma Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. axonmedchem.com [axonmedchem.com]

The Selective KAT6A/B Inhibitor WM-8014: A Technical Guide to its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (MORF). By acting as a reversible competitor of acetyl coenzyme A, this compound effectively reduces histone acetylation at specific lysine residues, leading to significant changes in gene expression and downstream cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on histone acetylation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway. This document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The enzymes responsible for this modification, histone acetyltransferases (HATs), are often dysregulated in various diseases, including cancer. The MYST family of HATs, which includes KAT6A and KAT6B, are particularly implicated as oncogenes in various malignancies.[1] KAT6A, for instance, is known to suppress cellular senescence through its catalytic activity, making it an attractive target for therapeutic intervention.[1][2]

This compound has emerged as a highly selective inhibitor of KAT6A and KAT6B.[3][4] Its ability to induce cell cycle exit and cellular senescence without causing DNA damage highlights its potential as a targeted anti-cancer agent.[1][2] This guide delves into the core mechanism of this compound: its direct impact on histone acetylation.

Quantitative Data on this compound Activity

This compound exhibits high potency and selectivity for KAT6A and KAT6B over other histone acetyltransferases. The following tables summarize the key quantitative data regarding its inhibitory activity and cellular effects.

| Target Enzyme | IC50 (nM) | Binding Affinity (Kd, nM) |

| KAT6A | 8 | 5 |

| KAT6B | 28 | Not Reported |

| KAT5 | 224 | Not Reported |

| KAT7 | 342 | Not Reported |

| KAT2A, KAT2B, KAT3A, KAT3B, KAT8 | No significant inhibition | Not Reported |

| Table 1: In vitro inhibitory activity of this compound against a panel of histone acetyltransferases.[3][5] |

| Cell Type | Assay | IC50 (µM) |

| Mouse Embryonic Fibroblasts (MEFs) | Proliferation Assay (10 days) | 2.4 |

| Table 2: Cellular activity of this compound.[4] |

| Histone Mark | Cell Type | Treatment | Effect |

| Global H3K14ac | MEFs | 10 µM this compound (5 days) | 49% decrease |

| Global H3K9ac | MEFs | 10 µM this compound (5 days) | No significant change |

| Table 3: Effect of this compound on global histone acetylation levels.[6] |

Mechanism of Action and Signaling Pathway

This compound functions as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding pocket of the MYST domain of KAT6A and KAT6B.[1][2] This direct inhibition of the catalytic activity of KAT6A/B leads to a reduction in the acetylation of their histone substrates. While KAT6A has been reported to acetylate multiple lysine residues on histone H3, including H3K9, H3K14, and H3K23, its substrate specificity can be context-dependent.[7][8] In mouse embryonic fibroblasts (MEFs), treatment with this compound resulted in a significant global reduction of H3K14 acetylation, while global levels of H3K9 acetylation were not significantly affected.[6] However, at specific gene loci regulated by KAT6A, a reduction in H3K9 acetylation has been observed.[3]

The inhibition of KAT6A-mediated histone acetylation by this compound triggers a signaling cascade that culminates in cellular senescence. A key downstream effect is the upregulation of the Cdkn2a tumor suppressor locus, which encodes for both p16INK4A and p19ARF.[9][10] This is accompanied by the downregulation of KAT6A target genes that promote cell cycle progression, such as Cdc6.[9] The activation of the p16INK4A/p19ARF pathway is crucial for the induction of irreversible cell cycle arrest and the senescence phenotype observed upon this compound treatment.[1][2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effect of this compound on histone acetylation. For specific details, it is recommended to consult the supplementary information of the primary literature.

Western Blot for Histone Acetylation

This protocol is used to determine the global levels of specific histone acetylation marks.

1. Cell Lysis and Histone Extraction:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

-

Extract histones using an acid extraction method (e.g., with 0.2 M HCl) or a commercial kit.

-

Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

-

Denature histone extracts in Laemmli buffer and load onto a 15% polyacrylamide gel.

-

Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K14ac) and a loading control (e.g., anti-total H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify band intensities using image analysis software and normalize the signal of the acetylated histone to the total histone loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the level of specific histone acetylation marks at particular gene loci.

1. Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest cells, lyse them, and isolate the nuclei.

-

Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to fragments of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Take an aliquot of the chromatin as "input" control.

-

Incubate the remaining chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

4. Analysis by qPCR:

-

Perform quantitative real-time PCR (qPCR) on the purified DNA from the ChIP and input samples.

-

Use primers specific for the gene promoters of interest (e.g., Cdkn2a, Cdc6).

-

Calculate the enrichment of the histone mark at each locus as a percentage of the input DNA.

Conclusion

This compound is a valuable tool for studying the roles of KAT6A and KAT6B in health and disease. Its potent and selective inhibition of these HATs leads to a decrease in specific histone acetylation marks, altering the epigenetic landscape and inducing cellular senescence. The detailed information provided in this technical guide offers a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the KAT6 family of enzymes. The provided protocols and pathway diagrams serve as a starting point for the practical application of this compound in a research setting.

References

- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. WM 8014 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Pathways Modulated by WM-8014 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological pathways affected by WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. This document details the mechanism of action, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Inhibition of KAT6A and KAT6B

This compound is a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA) for the histone acetyltransferases KAT6A and KAT6B.[1] By binding to the acetyl-CoA pocket of these enzymes, this compound prevents the transfer of acetyl groups to histone and non-histone protein substrates. This inhibition of KAT6A and KAT6B activity is the primary mechanism through which this compound exerts its biological effects.

Key Biological Pathways and Cellular Outcomes

The inhibition of KAT6A and KAT6B by this compound triggers a cascade of downstream events, primarily culminating in cell cycle arrest and the induction of cellular senescence. This targeted action makes this compound a promising candidate for cancer therapy.

Cell Cycle Arrest in G0/G1 Phase

Treatment with this compound leads to a robust cell cycle arrest in the G0/G1 phase.[2][3] This is a direct consequence of the altered expression of key cell cycle regulators. The p16INK4A-p19ARF pathway is activated, leading to an irreversible exit from the cell cycle.[4]

Induction of Cellular Senescence

A hallmark of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[1][5] This process is dependent on the tumor suppressor protein p16INK4A (encoded by the CDKN2A gene).[1][6] Senescent cells exhibit characteristic morphological changes, including an enlarged and flattened appearance, and express senescence-associated β-galactosidase (SA-β-gal).

Modulation of Gene Expression

The inhibition of KAT6A/B by this compound leads to specific changes in gene expression that drive the observed cellular phenotypes. Notably, the expression of the cyclin-dependent kinase inhibitor 2A (CDKN2A), which encodes p16INK4A and p19ARF, is upregulated.[4][7] Conversely, the expression of several genes critical for cell cycle progression is downregulated, including:

-

E2f2, Ezh2, and Melk: Transcription factors and epigenetic modifiers involved in cell proliferation.[7]

Altered Histone Acetylation

As a direct consequence of its mechanism of action, this compound treatment reduces the acetylation of specific histone residues. A primary target is the reduction of H3K9 acetylation at the transcription start sites of KAT6A target genes.[7] At higher concentrations, this compound can also lead to a reduction in global H3K14 acetylation, which is mediated by KAT7.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound treatment.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

| Target | IC50 (nM) |

| KAT6A | 8[2][3][8] |

| KAT6B | 28[2][3] |

| KAT5 (Tip60) | 224[4] |

| KAT7 | 342[4] |

Table 2: Cellular Potency of this compound

| Cell Type | Assay | IC50 (µM) |

| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | 2.4[8] |

| Lymphoma Cells | Proliferation | Not explicitly quantified, but inhibits proliferation[2][3] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound treatment.

References

- 1. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for WM-8014 Inhibition of KAT6A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of K-acetyltransferase 6A (KAT6A) by the potent and selective small molecule inhibitor, WM-8014. We will explore the binding kinetics, key molecular interactions, and the downstream cellular consequences of this inhibition. This document consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to KAT6A and this compound

K-acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a member of the MYST family of histone acetyltransferases.[1] It plays a crucial role in chromatin modification and gene regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] Dysregulation of KAT6A activity is implicated in various cancers, including acute myeloid leukemia, making it a compelling therapeutic target.[2]

This compound is a highly potent and selective inhibitor of KAT6A.[3][4] It was identified through high-throughput screening and subsequent medicinal chemistry optimization.[5] This guide delves into the specifics of how this compound exerts its inhibitory effect on KAT6A at a molecular level.

Mechanism of Action: Reversible Competition with Acetyl-CoA

Biochemical and structural studies have demonstrated that this compound is a reversible competitor of acetyl coenzyme A (acetyl-CoA), the natural cofactor for KAT6A's enzymatic activity.[2][5] this compound binds to the acetyl-CoA binding pocket within the MYST domain of KAT6A, thereby preventing the binding of acetyl-CoA and subsequent histone acetylation.[2][6]

The following diagram illustrates the competitive inhibition mechanism:

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Target | IC50 (nM) |

| KAT6A | 8 [3] |

| KAT6B | 28[4] |

| KAT5 (Tip60) | 224[4][7] |

| KAT7 (HBO1) | 342[4][7] |

| KAT2A (GCN5) | No significant activity |

| KAT2B (PCAF) | No significant activity |

| KAT3A (CBP) | No significant activity[4] |

| KAT3B (p300) | No significant activity[4] |

| KAT8 (MOF) | No significant activity |

Data compiled from multiple sources, slight variations may exist between studies.

Table 2: Binding Affinity of this compound for KAT6A (MYST Domain)

| Parameter | Value | Method |

| KD (nM) | 5.0 [2][4] | Surface Plasmon Resonance (SPR) |

| ka (1/Ms) | Not Reported | Surface Plasmon Resonance (SPR) |

| kd (1/s) | Not Reported | Surface Plasmon Resonance (SPR) |

Structural Basis of Inhibition: Key Interactions in the Acetyl-CoA Binding Pocket

The co-crystal structure of a modified KAT6A MYST domain (MYSTCryst) in complex with WM-1119, a close analog of this compound, has been solved (PDB ID: 6CT2), providing a detailed view of the inhibitor's binding mode.[5] this compound occupies the same binding site as acetyl-CoA.

The key interactions between this compound and the KAT6A acetyl-CoA binding pocket include:

-

Hydrogen Bonds: The acyl sulfonohydrazide core of this compound forms hydrogen bonds with the backbone of residues in the binding pocket, mimicking the interactions of the pyrophosphate group of acetyl-CoA.

-

Hydrophobic Interactions: The phenyl and biphenyl groups of this compound are involved in extensive hydrophobic interactions with nonpolar residues lining the pocket.

The following diagram illustrates the key amino acid residues in the KAT6A binding pocket that interact with this compound.

Downstream Cellular Effects of KAT6A Inhibition

Inhibition of KAT6A by this compound leads to a cascade of cellular events, primarily culminating in cell cycle arrest and cellular senescence.[2][5] This is achieved through the upregulation of the CDKN2A locus, which encodes the tumor suppressors p16INK4A and p19ARF.[2][5] Consequently, the expression of KAT6A target genes involved in cell cycle progression, such as Cdc6, is downregulated.[5]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Illustrative)

This protocol is a representative example based on common methodologies for measuring HAT activity.

-

Reagents:

-

Recombinant human KAT6A enzyme

-

Histone H3 peptide substrate

-

[3H]-Acetyl-CoA

-

This compound (or other inhibitors) in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing KAT6A enzyme, histone H3 substrate, and assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding [3H]-Acetyl-CoA.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).

-

Transfer the reaction mixture to a filter plate that captures the histone peptides.

-

Wash the filter plate to remove unincorporated [3H]-Acetyl-CoA.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding kinetics of this compound to KAT6A.

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human KAT6A (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC/NHS)

-

-

Procedure:

-

Immobilize recombinant KAT6A onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein or with an irrelevant protein.

-

Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in resonance units (RU) in real-time to measure the association of this compound to KAT6A.

-

After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.

-

Regenerate the sensor chip surface between different analyte concentrations if necessary.

-

Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This compound is a potent and selective inhibitor of KAT6A that acts by competitively binding to the acetyl-CoA pocket of the enzyme. The structural basis for its high affinity is rooted in a combination of hydrogen bonding and hydrophobic interactions within this pocket. By inhibiting KAT6A, this compound triggers a signaling cascade that leads to cell cycle arrest and senescence, highlighting its therapeutic potential in cancers driven by KAT6A dysregulation. The data and protocols presented in this guide offer a comprehensive overview for researchers working on KAT6A inhibition and related drug discovery efforts.

References

- 1. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. KAT6A regulates stemness of aging bone marrow-derived mesenchymal stem cells through Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Impact of WM-8014 on Gene Expression and Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in chromatin organization and function through the acetylation of histones, thereby regulating gene transcription.[1][2] This document provides a detailed technical guide on the molecular impact of this compound, focusing on its mechanism of action, effects on global gene expression, and its influence on key signaling pathways. Experimental protocols for assays used to determine these effects are also detailed, providing a comprehensive resource for researchers in oncology and epigenetic drug development.

Introduction: this compound and its Molecular Target

This compound was identified through high-throughput screening as a highly potent inhibitor of KAT6A (IC50 of 8 nM) and the closely related KAT6B (IC50 of 28 nM).[3][4] Structurally and biochemically, it acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), binding to the acetyl-CoA pocket on the KAT6A enzyme and thereby preventing the transfer of acetyl groups to histone substrates.[1][2]

The primary molecular consequence of this compound activity is the reduction of histone acetylation. Specifically, this compound has been shown to decrease acetylation of histone H3 at lysine 9 (H3K9ac) at the transcription start sites of KAT6A target genes.[5][6] This epigenetic modification is critical for maintaining an open chromatin state permissive for transcription. By inhibiting KAT6A/B, this compound effectively alters the chromatin landscape, leading to significant changes in gene expression that mimic the genetic loss of KAT6A.[2][3] These changes ultimately drive cells toward cell cycle arrest and a state of cellular senescence, a key mechanism for its anti-tumor activity.[1]

Mechanism of Action on Transcription

The primary mechanism by which this compound influences gene expression is through the direct inhibition of KAT6A/B-mediated histone acetylation. This process can be visualized as a direct intervention in the transcriptional machinery.

Impact on Global Gene Expression and Key Signaling Pathways

Treatment of cells with this compound induces a gene expression signature characteristic of cellular senescence.[6][7] This is primarily driven by the upregulation of cell cycle inhibitors and the downregulation of genes required for cell proliferation. The effects are mediated through the p16INK4A–p19ARF pathway, leading to an irreversible exit from the cell cycle.[7]

RNA sequencing (RNA-seq) of mouse embryonic fibroblasts (MEFs) treated with this compound revealed significant changes in gene expression consistent with loss of KAT6A function.[6] Key differentially expressed genes are summarized below.

| Gene Symbol | Gene Name | Function | Expression Change |

| Upregulated Genes | |||

| Cdkn2a | Cyclin Dependent Kinase Inhibitor 2A | Encodes p16(INK4a) and p19(ARF), key tumor suppressors that induce cell cycle arrest.[5] | Upregulated |

| Cdkn1a | Cyclin Dependent Kinase Inhibitor 1A | Encodes p21, a potent cell cycle inhibitor.[3][8] | Upregulated |

| Downregulated Genes | |||

| Cdc6 | Cell Division Cycle 6 | Regulator of DNA replication, known KAT6A target gene.[5][6] | Downregulated |

| E2f2 | E2F Transcription Factor 2 | Promotes cell cycle progression.[5] | Downregulated |

| Ezh2 | Enhancer of Zeste 2 Polycomb Repressive Complex 2 Subunit | Histone methyltransferase involved in cell proliferation.[5] | Downregulated |

| Melk | Maternal Embryonic Leucine Zipper Kinase | Serine/threonine kinase involved in cell cycle.[5] | Downregulated |

The primary signaling pathway impacted by this compound leads to the induction of cellular senescence. Inhibition of KAT6A/B reduces acetylation at the promoters of its target genes, including those that repress the Cdkn2a locus. This de-repression leads to the robust expression of the tumor suppressor proteins p16(INK4a) and p19(ARF), which in turn block cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) and stabilizing p53, respectively.

Experimental Protocols

The following protocols provide a general framework for assessing the impact of this compound on gene expression.

This protocol outlines the workflow for analyzing genome-wide transcriptional changes following this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., mouse embryonic fibroblasts) at a desired density and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 4 and 10 days).[6] Include an inactive control compound where possible.

-

Ensure biological replicates (n≥3) for each condition.

-

-

RNA Extraction and Quality Control:

-

Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate sufficient read depth (e.g., >20 million reads per sample).

-

-

Bioinformatic Analysis:

-

Quality Control: Assess raw read quality using tools like FastQC.

-

Alignment: Align reads to a reference genome (e.g., mm10 for mouse) using a splice-aware aligner like STAR.

-

Quantification: Count reads per gene using tools such as featureCounts or HTSeq.

-

Differential Expression: Perform differential gene expression analysis using packages like DESeq2 or edgeR in R. Genes with a False Discovery Rate (FDR) < 0.05 are typically considered significant.[6]

-

Pathway Analysis: Use gene set enrichment analysis (GSEA) or tools like ROAST to identify affected biological pathways.[6]

-

RT-qPCR is used to validate the expression changes of specific genes identified by RNA-seq.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA as described in the RNA-seq protocol.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher) according to the manufacturer's protocol.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Cdkn2a, Cdc6), and a qPCR master mix (e.g., SYBR Green).

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

-

Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each reaction.

-

Determine the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

-

Conclusion

This compound is a specific and potent inhibitor of KAT6A/B that profoundly impacts the transcriptional landscape of cells. By reducing histone acetylation at key gene loci, it triggers a durable cell cycle arrest and cellular senescence program, primarily through the upregulation of the Cdkn2a locus. The data summarized herein underscore its potential as a therapeutic agent for cancers reliant on KAT6A/B activity and provide a robust framework for further investigation into its molecular effects.

References

- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

WM-8014: A Potent Epigenetic Modulator Targeting KAT6A/B for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B. By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to a reduction in histone acetylation at specific lysine residues. This inhibition triggers a cascade of cellular events, primarily characterized by cell cycle arrest and the induction of cellular senescence through the p16INK4A–p19ARF tumor suppressor pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its role in epigenetic regulation, with a focus on its therapeutic potential in oncology.

Introduction to this compound and its Target: KAT6A/B

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation.

The MYST family of HATs, which includes KAT6A and KAT6B, are frequently implicated in the development and progression of various cancers.[1] Genetic alterations, such as chromosomal translocations involving the KAT6A gene, are associated with acute myeloid leukemia (AML).[1] Both KAT6A and KAT6B are critical for maintaining cellular proliferation and preventing premature senescence.[1]

This compound emerged from a high-throughput screen of over 243,000 small molecules as a potent and selective inhibitor of KAT6A.[2] It acts as a reversible competitor of acetyl-CoA, effectively blocking the acetyltransferase activity of KAT6A and the closely related KAT6B.[2] This targeted inhibition makes this compound a valuable tool for studying the biological functions of these enzymes and a promising candidate for therapeutic development.

Mechanism of Action: Induction of Senescence via the p16INK4A–p19ARF Pathway

The primary mechanism of action of this compound involves the induction of cellular senescence, a state of irreversible cell cycle arrest. This process is mediated through the activation of the p16INK4A–p19ARF tumor suppressor pathway.[3]

Upon inhibition of KAT6A/B by this compound, the expression of key cell cycle regulators is altered. Notably, the expression of Cdkn2a, which encodes both the p16INK4A and p19ARF proteins, is upregulated.[3] Concurrently, the expression of KAT6A target genes that promote cell cycle progression, such as Cdc6 and E2f2, is downregulated.[2][4]

The p16INK4A protein is a cyclin-dependent kinase (CDK) inhibitor that specifically targets CDK4 and CDK6. By inhibiting these kinases, p16INK4A prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb binds to and sequesters the E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and progression, ultimately leading to a G1 cell cycle arrest.[5][6]

The p19ARF protein, on the other hand, functions by inhibiting the E3 ubiquitin ligase MDM2.[5] This inhibition leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of various target genes, including the CDK inhibitor p21, which further contributes to cell cycle arrest.[7] The combined action of p16INK4A and p19ARF creates a robust and irreversible cell cycle block, characteristic of cellular senescence.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| KAT6A | 8 | Cell-free | [8] |

| KAT6B | 28 | Cell-free | [9] |

| KAT5 (Tip60) | 224 | Cell-free | [3] |

| KAT7 (HBO1) | 342 | Cell-free | [3] |

| KAT8 (MOF) | >10,000 | Cell-free | [10] |

| KAT2A (GCN5) | >10,000 | Cell-free | [10] |

| KAT2B (PCAF) | >10,000 | Cell-free | [10] |

| KAT3A (CBP) | >10,000 | Cell-free | [10] |

| KAT3B (p300) | >10,000 | Cell-free | [10] |

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Histone Acetyltransferases. This table showcases the high potency and selectivity of this compound for KAT6A and KAT6B over other HAT family members.

| Cell Line | IC50 (µM) | Assay Type | Duration | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 2.4 | Proliferation Assay | 10 days | [8] |

Table 2: Anti-proliferative Activity of this compound. This table demonstrates the effect of this compound on the proliferation of mouse embryonic fibroblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

Mouse Embryonic Fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis of Histone Acetylation

Objective: To determine the effect of this compound on global histone acetylation levels.

Protocol:

-

Cell Lysis: After treatment with this compound or DMSO for the desired time, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Histones are then extracted using an acid extraction protocol or whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: The protein concentration of the extracts is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 10-20 µg) are separated on a 15% SDS-polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.[12][13]

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11] The membrane is then incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., anti-total H3 or anti-actin).[11]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.[12]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Preparation: MEFs are treated with various concentrations of this compound or DMSO for the indicated times. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[14] For S-phase analysis, cells can be pulsed with 5-bromo-2'-deoxyuridine (BrdU) for 1 hour before harvesting, followed by fixation and staining with an anti-BrdU antibody and a DNA dye like 7-AAD.[3]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.[14]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect cellular senescence induced by this compound.

Protocol:

-

Cell Fixation: MEFs are seeded in 6-well plates and treated with this compound or DMSO. After the treatment period, the cells are washed twice with PBS and fixed for 10-15 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[4][15]

-

Staining: After fixation, the cells are washed twice with PBS and then incubated overnight at 37°C (in a non-CO2 incubator) with the SA-β-Gal staining solution.[4][15] The staining solution contains 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[4][15]

-

Imaging: Senescent cells, which stain blue, are visualized and counted using a bright-field microscope.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify changes in gene expression following this compound treatment.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[16]

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method.[16] The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH or ACTB), and SYBR Green master mix.

-

Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalized to the expression of the reference gene.[17]

In Vivo Zebrafish Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a cancer model.

Protocol:

-

Cell Preparation and Injection: Human cancer cells (e.g., hepatocellular carcinoma cells) expressing a fluorescent protein like GFP are harvested and resuspended in PBS. Approximately 100-200 cells are microinjected into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.[18][19]

-

Drug Treatment: Following injection, the embryos are transferred to a 96-well plate and exposed to different concentrations of this compound or DMSO in the embryo medium.

-

Imaging and Analysis: The growth of the fluorescently labeled tumor cells is monitored daily using a fluorescence microscope. The tumor size is quantified by measuring the fluorescent area. The effect of this compound on tumor growth is determined by comparing the tumor size in treated versus control embryos.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. p16 and ARF: activation of teenage proteins in old age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Balancing Act of p16INK4a in Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p16INK4A and p19ARF act in overlapping pathways in cellular immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. telomer.com.tr [telomer.com.tr]

- 9. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. buckinstitute.org [buckinstitute.org]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for WM-8014 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WM-8014, a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B, in in vitro research settings. Detailed protocols for key experimental assays are provided to ensure reproducible and accurate results.

Introduction

This compound is a small molecule inhibitor that competitively and reversibly binds to the acetyl-CoA binding site of KAT6A and KAT6B[1][2][3]. Inhibition of these enzymes leads to a block in histone acetylation, specifically targeting H3K9 and H3K23[4][5][6]. This epigenetic modification results in cell cycle arrest, induction of cellular senescence, and suppression of tumor cell proliferation, making this compound a valuable tool for cancer research and drug development[3][5][7][8]. The induction of senescence by this compound is dependent on the p16INK4A–p19ARF pathway[1][2][3].

Quantitative Data Summary

The following tables summarize the key in vitro concentrations and inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| KAT6A | 8 nM | Cell-free enzymatic assay | [7] |

| KAT6B | 28 nM | Cell-free enzymatic assay | [1] |

| KAT5 (Tip60) | 224 nM | Cell-free enzymatic assay | [1][2] |

| KAT7 (HBO1) | 342 nM | Cell-free enzymatic assay | [1][2] |

| MOZ (KAT6A) | 55 nM | Enzymatic assay | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | IC50 / Concentration | Duration | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Inhibition of proliferation | 2.4 µM | 10 days | [3][7] |

| Mouse Embryonic Fibroblasts (MEFs) | Induction of cell cycle arrest | Up to 40 µM | 8 days (irreversible) | [7] |

| Mouse Embryonic Fibroblasts (MEFs) | Induction of senescence | 1.6 µM | - | [5] |

| Lymphoma cells | Inhibition of proliferation | - | - | [8] |

Signaling Pathway

This compound exerts its effects by inhibiting KAT6A/B, leading to the upregulation of the Cdkn2a locus, which encodes the tumor suppressor proteins p16INK4A and p19ARF. This activation of the p16INK4A/ARF pathway results in cell cycle arrest and subsequent cellular senescence.

Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound is outlined below. This workflow can be adapted based on specific research questions.

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric assay such as MTT or WST-1.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT or WST-1 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 40 µM is recommended as a starting point. Include a DMSO-only vehicle control.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for the desired duration (e.g., 24, 48, 72 hours, or up to 10 days for senescence studies).

-

At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

Materials:

-

Cells treated with this compound (e.g., 10 µM for 15 days) and control cells[7].

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal staining solution to the cells.

-

Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.

-

Observe and image the cells under a bright-field microscope.

-

Quantify the percentage of blue-stained (senescent) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Cells treated with this compound and control cells.

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. For more detailed analysis, co-staining with markers like BrdU or Ki-67 can be performed[7].

Western Blotting for Histone Acetylation

This protocol is for the detection of changes in global histone acetylation levels upon treatment with this compound.

Materials:

-

Cells treated with this compound and control cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.

Solubility and Storage

-

Solubility: this compound is soluble in DMSO (up to 77 mg/mL or 200.3 mM) and ethanol[7]. It is insoluble in water.

-

Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year[7]. Avoid repeated freeze-thaw cycles.

Disclaimer

This product is for research use only and is not intended for human or diagnostic use. Please refer to the safety data sheet (SDS) for handling and safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. file.yizimg.com [file.yizimg.com]

- 3. selleckchem.com [selleckchem.com]

- 4. en.ice-biosci.com [en.ice-biosci.com]

- 5. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. telomer.com.tr [telomer.com.tr]

- 9. KAT6 | Insilico Medicine [insilico.com]

Application Notes and Protocols for WM-8014 Treatment of Mouse Embryonic Fibroblasts (MEFs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1] These enzymes play a crucial role in chromatin modification and gene expression, and their dysregulation has been implicated in various cancers.[1][2] In mouse embryonic fibroblasts (MEFs), treatment with this compound has been demonstrated to induce cell cycle arrest and cellular senescence, making it a valuable tool for studying these fundamental cellular processes and for potential therapeutic development.[1][3][4] These application notes provide detailed protocols for the treatment of MEFs with this compound, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound acts as a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA) binding to the MYST domain of KAT6A and KAT6B.[1][5] This inhibition prevents the acetylation of histone H3 at lysine 9 (H3K9ac) at specific gene loci, leading to changes in gene expression.[5] Notably, in MEFs, this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor Cdkn2a (which encodes both p16INK4A and p19ARF) and downregulation of KAT6A target genes such as Cdc6 and E2f2, which are involved in DNA replication and cell cycle progression.[4][5][6] The induction of the p16INK4A/p19ARF pathway is critical for the observed cell cycle exit and induction of a senescent state, which is characterized by an irreversible growth arrest.[4][5] Importantly, this cellular response is achieved without inducing DNA damage.[1][7]

Data Presentation

Quantitative Summary of this compound Activity

| Parameter | Value | Cell/System | Reference |

| IC50 (KAT6A) | 8 nM | Cell-free assay | [3][8] |

| IC50 (KAT6B) | 28 nM | Cell-free assay | [4] |

| IC50 (KAT5) | 224 nM | Cell-free assay | [4][8] |

| IC50 (KAT7) | 342 nM | Cell-free assay | [4][5] |

| IC50 (MEF Proliferation) | 2.4 µM | E14.5 MEFs | [3] |

| Equilibrium Dissociation Constant (KD) | 5 nM | Surface Plasmon Resonance | [8] |

Gene Expression Changes in MEFs Treated with this compound

| Gene | Regulation | Fold Change/Observation | Treatment Condition | Reference |

| Cdkn2a (Ink4a/Arf) | Upregulated | Significant increase | 10 µM this compound for 4 and 10 days | [4][5][6] |

| Cdc6 | Downregulated | Concentration-dependent reduction | 10 µM this compound for 4 and 10 days | [4][5][6] |

| E2f2 | Downregulated | Concentration-dependent reduction | 10 µM this compound for 4 and 10 days | [5][6] |

Experimental Protocols

Protocol 1: Preparation and Culture of Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the basic steps for culturing MEFs. For detailed instructions on MEF isolation from embryos, please refer to established protocols.[9]

Materials:

-

Cryopreserved MEFs

-

MEF Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

2 mM L-glutamine

-

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Cell culture flasks or plates

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Rapidly thaw a cryovial of MEFs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed MEF Culture Medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh MEF Culture Medium.

-

Plate the cells onto a suitable culture vessel (e.g., T75 flask).

-

Incubate at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. MEFs should be used at early passages (typically before passage 5) for optimal results.

Protocol 2: Treatment of MEFs with this compound for Proliferation and Senescence Assays

This protocol details the treatment of MEFs with this compound to assess its effects on cell proliferation and to induce senescence.

Materials:

-

Healthy, sub-confluent MEFs (passage 2-4)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

MEF Culture Medium

-

Multi-well plates (e.g., 6-well or 96-well)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Trypsinize and count MEFs. Seed the cells into multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5 x 10^4 cells/well for a 6-well plate). Allow cells to adhere overnight.

-

Treatment:

-

Prepare working solutions of this compound in MEF Culture Medium by diluting the stock solution. A typical final concentration for inducing senescence is 10 µM.[6] For dose-response curves, a range of concentrations (e.g., 0.1 µM to 40 µM) can be used.[3]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.

-

-

Incubation: Incubate the cells for the desired period. For proliferation assays, this may be up to 10 days.[3] For gene expression analysis, time points of 4 and 10 days have been shown to be effective.[6] For senescence assays, incubation for 8-15 days is recommended.[10]

-

Analysis:

-

Cell Proliferation: Count cells at different time points using a hemocytometer or an automated cell counter.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After the treatment period, fix and stain the cells for SA-β-gal activity according to the manufacturer's protocol. Senescent cells will stain blue.

-

Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after BrdU incorporation and 7-AAD staining.[10] A G0/G1 arrest is expected.

-

Gene Expression Analysis (RT-qPCR): Extract RNA from treated and control cells, reverse transcribe to cDNA, and perform quantitative PCR to analyze the expression of target genes such as Cdkn2a, Cdc6, and E2f2.[6]

-

Visualizations

Caption: this compound signaling pathway in MEFs.